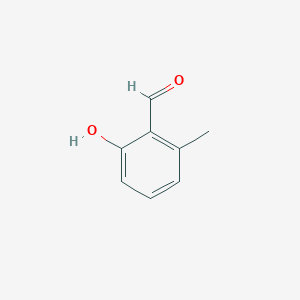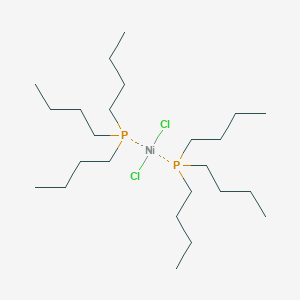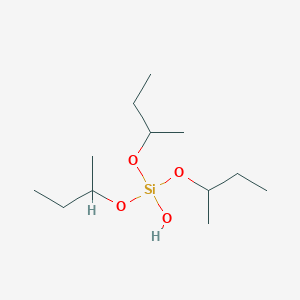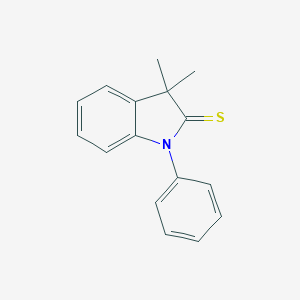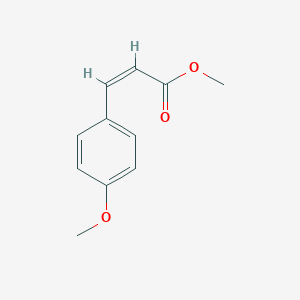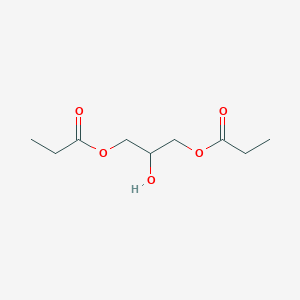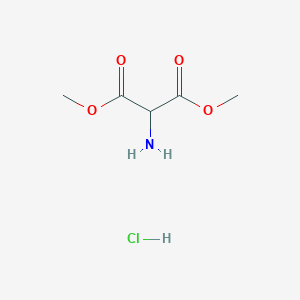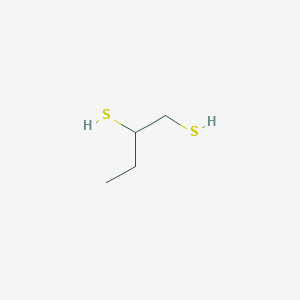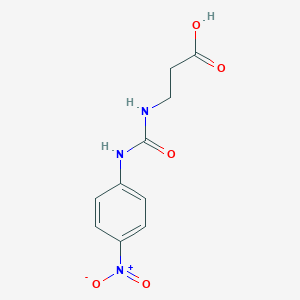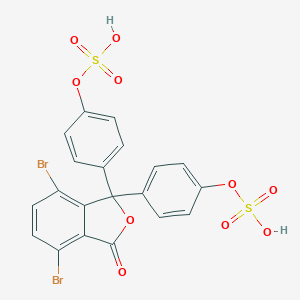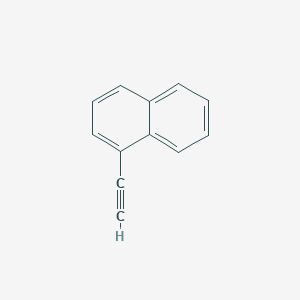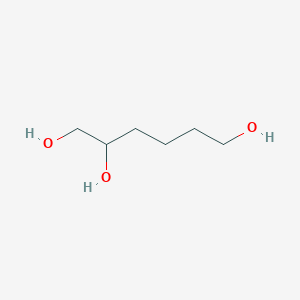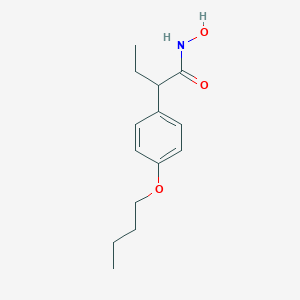
alpha-(p-Butoxyphenyl)butanohydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(p-Butoxyphenyl)butanohydroxamic acid, also known as BBH, is a synthetic hydroxamic acid derivative. BBH has gained significant attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. This compound is widely used in various research studies to investigate its mechanism of action and its physiological and biochemical effects.
作用机制
Alpha-(p-Butoxyphenyl)butanohydroxamic acid exerts its pharmacological effects by inhibiting the activity of histone deacetylases and matrix metalloproteinases. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression, while matrix metalloproteinases are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of these enzymes, alpha-(p-Butoxyphenyl)butanohydroxamic acid can alter gene expression and prevent the breakdown of extracellular matrix proteins, leading to its anti-inflammatory and anti-tumor effects.
生化和生理效应
Alpha-(p-Butoxyphenyl)butanohydroxamic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that alpha-(p-Butoxyphenyl)butanohydroxamic acid can inhibit the proliferation of cancer cells and induce apoptosis. alpha-(p-Butoxyphenyl)butanohydroxamic acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, alpha-(p-Butoxyphenyl)butanohydroxamic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Alpha-(p-Butoxyphenyl)butanohydroxamic acid has several advantages as a research tool. It is a stable compound that can be easily synthesized and stored. alpha-(p-Butoxyphenyl)butanohydroxamic acid has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to the use of alpha-(p-Butoxyphenyl)butanohydroxamic acid in lab experiments. alpha-(p-Butoxyphenyl)butanohydroxamic acid has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, alpha-(p-Butoxyphenyl)butanohydroxamic acid has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
未来方向
There are several future directions for research on alpha-(p-Butoxyphenyl)butanohydroxamic acid. One potential area of investigation is the development of alpha-(p-Butoxyphenyl)butanohydroxamic acid-based therapeutics for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of alpha-(p-Butoxyphenyl)butanohydroxamic acid in vivo. Finally, the potential neuroprotective effects of alpha-(p-Butoxyphenyl)butanohydroxamic acid warrant further investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, alpha-(p-Butoxyphenyl)butanohydroxamic acid is a synthetic hydroxamic acid derivative that has gained significant attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. alpha-(p-Butoxyphenyl)butanohydroxamic acid has been shown to have anti-inflammatory and anti-tumor properties, and its mechanism of action involves the inhibition of histone deacetylases and matrix metalloproteinases. While there are some limitations to the use of alpha-(p-Butoxyphenyl)butanohydroxamic acid in lab experiments, its potential applications in the development of therapeutics for cancer and inflammation warrant further investigation.
合成方法
Alpha-(p-Butoxyphenyl)butanohydroxamic acid can be synthesized through a multi-step process that involves the reaction of p-butoxyphenylacetic acid with hydroxylamine hydrochloride, followed by the reaction of the resulting product with thionyl chloride and n-butanol. The final product is obtained through the reaction of the intermediate product with hydroxylamine hydrochloride and sodium hydroxide.
科学研究应用
Alpha-(p-Butoxyphenyl)butanohydroxamic acid has been extensively used in scientific research to study its potential applications in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases and matrix metalloproteinases. alpha-(p-Butoxyphenyl)butanohydroxamic acid has also been shown to have anti-inflammatory and anti-tumor properties.
属性
CAS 编号 |
15560-24-4 |
|---|---|
产品名称 |
alpha-(p-Butoxyphenyl)butanohydroxamic acid |
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
2-(4-butoxyphenyl)-N-hydroxybutanamide |
InChI |
InChI=1S/C14H21NO3/c1-3-5-10-18-12-8-6-11(7-9-12)13(4-2)14(16)15-17/h6-9,13,17H,3-5,10H2,1-2H3,(H,15,16) |
InChI 键 |
LNAOLPBKJQWTOC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
同义词 |
2-(p-Butoxyphenyl)butyrohydroxamic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



